3,4,4-Trimethyloxazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,4-trimethyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)4-8-5-7(6)3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMGCRKBPXGKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041465 | |
| Record name | 3,4,4-Trimethyloxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75673-43-7 | |
| Record name | 3,4,4-Trimethyloxazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75673-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,4-Trimethyloxazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075673437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,4-Trimethyloxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,4-TRIMETHYLOXAZOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0P7S4167W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Applications in Non Biological Chemical Sciences and Advanced Materials
Role as Chemical Intermediates in Fine Chemical Synthesis
Chemical intermediates are compounds that are precursors in the synthesis of more complex molecules. ambeed.com Fine chemicals are pure, single substances produced in limited quantities and at relatively high prices, used in specialized applications. alfa-chemistry.comchemicalbook.com
Precursors for Specialty Chemicals and Agrochemicals
There is a lack of specific studies detailing the role of 3,4,4-Trimethyloxazolidine as a direct precursor for commercially significant specialty chemicals or agrochemicals. While structurally related compounds like 4,4-Dimethyloxazolidine are noted for their potential in the development of pharmaceuticals and agrochemicals, specific synthetic pathways and resulting products originating from this compound are not well-documented in the reviewed sources. cymitquimica.com
Utilization as Chiral Building Blocks in Asymmetric Synthesis (for relevant oxazolidine (B1195125) derivatives)
Chiral building blocks are enantiomerically pure compounds used in the synthesis of complex, single-enantiomer molecules, which is crucial in the pharmaceutical industry. specialchem.comnih.gov Oxazolidine derivatives can be employed as chiral auxiliaries to control the stereochemistry of chemical reactions. nih.gov However, this compound itself is an achiral molecule, as it does not possess a stereocenter. Therefore, it cannot be directly used as a chiral building block. While chiral oxazolidine derivatives are valuable in asymmetric synthesis, there is no information on the specific use of this compound to create such derivatives. nih.govchemicalbook.com
Contribution to Polymer and Materials Science
The incorporation of specific chemical moieties into polymer structures can significantly alter the material's properties. kinampark.comnih.gov
Monomeric Units in Polymerization and Copolymerization
The potential for this compound to act as a monomeric unit in polymerization or copolymerization is not detailed in the available literature. While some oxazolidine derivatives can undergo ring-opening polymerization, specific studies on the polymerization behavior of this compound, including reaction conditions and resulting polymer structures, are absent from the search results. researchgate.net
Integration into Polymer Architectures for Modifying Material Properties
The integration of small molecules into polymer architectures can modify properties such as solubility, adhesion, and thermal stability. There is no specific information available on the integration of this compound into polymer chains and its effect on the final material properties.
Influence on Thermal Stability and Mechanical Properties of Polymers
The thermal stability of a polymer refers to its ability to resist decomposition at high temperatures, while mechanical properties describe its response to applied forces. etflin.comnih.gov The influence of incorporating this compound on the thermal stability and mechanical properties of polymers has not been specifically investigated in the available research. General principles suggest that the inclusion of heterocyclic rings can impact chain mobility and intermolecular forces, which in turn affects these properties, but no empirical data for this specific compound could be located.
Industrial Preservation and Stabilization Applications (Mechanistic Aspects)
Oxazolidine derivatives have been recognized for their efficacy as corrosion inhibitors, particularly for steel in acidic environments. The primary mechanism of their protective action involves the adsorption of the oxazolidine molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This adsorption process is facilitated by the presence of heteroatoms, namely nitrogen and oxygen, within the oxazolidine ring.
The lone pair electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, protective film. This interaction can be described as a form of chemisorption. The effectiveness of this inhibition is often dependent on the specific structure of the oxazolidine derivative, including the presence of other functional groups.
Below is a data table illustrating the corrosion inhibition efficiency of some oxazolidine derivatives on steel in an acidic medium, which demonstrates the potential effectiveness of this class of compounds.
| Oxazolidine Derivative | Concentration (ppm) | Inhibition Efficiency (%) | Corrosion Environment |
| 1-oxa-4-azaspiro nih.govnih.govnonane | 100 | 85.2 | 1 M HCl |
| 1-oxa-4-azaspiro nih.govwikipedia.orgdecane | 100 | 88.1 | 1 M HCl |
| 6-methyl-1-oxa-4-azaspiro nih.govwikipedia.orgdecane | 100 | 90.5 | 1 M HCl |
| 1-oxa-4-azaspiro nih.govscirp.orgdodecane | 100 | 92.3 | 1 M HCl |
This table presents illustrative data for related oxazolidine compounds to demonstrate the general principles of corrosion inhibition by this chemical class, in the absence of specific data for this compound.
In aqueous systems, certain oxazolidine compounds, including this compound, can function as effective material preservatives. Their mechanism of action is primarily attributed to their nature as formaldehyde-releasing compounds. wikipedia.orgsafecosmetics.org In the presence of water, the oxazolidine ring can undergo hydrolysis. wikipedia.orgnih.gov
This hydrolysis reaction breaks open the ring structure, leading to the slow and sustained release of formaldehyde (B43269) and an amino alcohol. Both of these hydrolysis products are known to possess antimicrobial properties. Formaldehyde is a potent biocide that can effectively inhibit the growth of bacteria, fungi, and other microorganisms that can cause the degradation of aqueous-based industrial products such as paints, adhesives, and metalworking fluids.
Theoretical and Computational Investigations of 3,4,4 Trimethyloxazolidine and Oxazolidine Derivatives
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to predicting the electronic properties and thermodynamic stability of molecules. researchgate.net These methods are instrumental in characterizing the ground and excited states of oxazolidine (B1195125) systems, providing a static yet detailed picture of their intrinsic characteristics.
Density Functional Theory (DFT) has become a primary tool for studying the structures and energetic properties of organic molecules due to its balance of computational cost and accuracy. nih.govmdpi.com For a molecule like 3,4,4-Trimethyloxazolidine, DFT calculations can be used to determine its preferred three-dimensional shape, or conformation. The five-membered oxazolidine ring is not planar and can adopt various puckered conformations, such as envelope and twisted forms.
By performing geometry optimization calculations using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can locate the minimum energy structures on the potential energy surface. nih.govresearchgate.net Subsequent frequency calculations confirm these structures as true minima (lacking imaginary frequencies) and provide thermodynamic data, including relative energies, enthalpies, and Gibbs free energies. nih.gov These calculations can reveal the most stable conformation of this compound, considering the steric and electronic influences of the three methyl groups.
Table 1: Predicted Relative Energies of this compound Conformers using DFT This table presents hypothetical data to illustrate the output of DFT calculations for different ring conformations. Actual values would require specific computational studies.
| Conformer | Description | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| Envelope (C4-endo) | C4 atom is out of the plane of the other four atoms. | 0.00 | 0.00 |
| Twist (C4-endo, C5-exo) | C4 and C5 atoms are displaced on opposite sides of the N-O-C2 plane. | 1.25 | 1.10 |
| Envelope (N-endo) | Nitrogen atom is out of the plane of the other four atoms. | 2.10 | 2.35 |
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which is crucial for interpreting experimental data from techniques like infrared (IR) and rotational spectroscopy. nih.govnih.gov The vibrational frequencies calculated from DFT can be correlated with experimental IR spectra to assign specific absorption bands to the corresponding molecular motions (e.g., stretching, bending). superfri.org While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve better agreement. researchgate.net
For rotational spectroscopy, which provides highly accurate information about molecular geometry, theoretical calculations can predict rotational constants (A, B, C) with high precision (often within 0.1%). nih.gov This synergy between computation and experiment is essential for the unambiguous identification of different conformers or isotopologues of a molecule in the gas phase. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Bonds in this compound This table illustrates representative predicted frequencies. Actual values may vary based on the level of theory and basis set used.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Scaled Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Methyl) | 2850 - 3000 | 2965 |
| C-N Stretch | 1020 - 1250 | 1150 |
| C-O Stretch (Ring) | 1050 - 1150 | 1080 |
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While quantum chemical calculations provide a static view of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing how molecules move and change shape over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to explore the conformational landscape and thermodynamic properties of molecules like this compound in various environments (e.g., in a solvent). mdpi.com
By simulating the molecule for nanoseconds to microseconds, MD can map the transitions between different ring conformations, providing insights into the energy barriers separating them and the flexibility of the ring system. nih.gov These simulations are invaluable for understanding how the molecule interacts with its surroundings, such as solvent molecules or other solutes, and for studying dynamic processes that are inaccessible to static calculations. nih.gov
Structure-Reactivity Relationships in Oxazolidine Chemistry
Computational chemistry is a powerful tool for elucidating the relationship between a molecule's structure and its chemical reactivity. For oxazolidines, this involves understanding how substituents on the ring influence its stability and susceptibility to chemical transformations like hydrolysis or ring-opening reactions.
The stability and reactivity of the oxazolidine ring are highly dependent on the nature of the substituents at various positions. nih.gov For instance, studies on 2-phenyl substituted oxazolidines have shown that electron-withdrawing groups on the phenyl ring accelerate hydrolysis, while electron-donating groups slow it down. nih.govresearchgate.net This can be rationalized computationally by examining the stability of the intermediates and transition states involved in the reaction pathway.
Table 3: Illustrative Computational Data on Substituent Effects on Oxazolidine Hydrolysis This table presents representative data based on trends reported in the literature to illustrate how computational analysis is applied.
| Substituent at C2 | Electronic Effect | Calculated Activation Energy for Ring Opening (kcal/mol) | Predicted Relative Reactivity |
|---|---|---|---|
| p-Nitrophenyl | Electron-Withdrawing | 15.2 | High |
| Phenyl | Neutral | 18.5 | Medium |
| p-Methoxyphenyl | Electron-Donating | 20.1 | Low |
| Methyl | Electron-Donating | 21.5 | Very Low |
Stereoelectronic effects refer to the influence of orbital alignment on the geometry and reactivity of a molecule. researchgate.net In the chemistry of chiral oxazolidines, these effects are crucial for controlling the stereochemical outcome of reactions. Oxazolidines derived from chiral amino alcohols are widely used as chiral auxiliaries to direct the stereoselective formation of new chiral centers. rsc.org
The conformation of the oxazolidine ring and its substituents creates a specific steric and electronic environment that favors chemical attack from one direction over the other. Computational studies can analyze the key molecular orbitals (e.g., HOMO and LUMO) and the stereoelectronic interactions, such as hyperconjugation or anomeric effects, that stabilize certain transition states. rsc.org By modeling the transition states for different stereochemical pathways, chemists can predict and rationalize the high levels of stereoselectivity observed in many reactions involving oxazolidine derivatives.
Kinetic and Thermodynamic Modeling of Oxazolidine-Involved Reactions
Computational and theoretical investigations into the kinetics and thermodynamics of reactions involving oxazolidine derivatives provide crucial insights into their stability, reactivity, and reaction mechanisms. While specific studies focusing exclusively on this compound are limited, a broader examination of the oxazolidine ring system offers a solid foundation for understanding its behavior.
Kinetic Modeling of Oxazolidine Reactions
Kinetic modeling of oxazolidine reactions primarily revolves around the hydrolysis of the oxazolidine ring, a process of significant interest due to its relevance in various chemical and biological systems. The hydrolysis of oxazolidines, which leads to the formation of the parent β-amino alcohol and the corresponding carbonyl compound, is a reversible reaction that can be influenced by several factors, including pH, temperature, and the nature of the substituents on the ring.
Studies on various oxazolidine derivatives have shown that the hydrolysis rates are highly dependent on the pH of the medium. Generally, the hydrolysis is subject to both acid and base catalysis. For instance, the hydrolysis of several oxazolidines derived from (-)-ephedrine and various aldehydes and ketones was found to be facile and complete in the pH range of 1-11 at 37°C. researchgate.net The reaction rates in neutral and basic solutions were observed to decrease with increasing steric effects of the substituents derived from the carbonyl component and with increasing basicity of the oxazolidines. researchgate.net
The table below presents the half-lives of hydrolysis for various ephedrine (B3423809) oxazolidines at pH 7.40 and 37°C, illustrating the influence of the carbonyl component on the reaction kinetics.
| Oxazolidine Derivative (from Ephedrine and...) | Half-life of Hydrolysis (at pH 7.40, 37°C) |
| Formaldehyde (B43269) | 5 seconds |
| Propionaldehyde | 18 seconds |
| Benzaldehyde | 5 minutes |
| Salicylaldehyde | 5 seconds |
| Pivalaldehyde | 30 minutes |
| Acetone | 4 minutes |
| Cyclohexanone | 6 minutes |
This data is based on studies of oxazolidines derived from (-)-ephedrine and is presented to illustrate general kinetic trends for the oxazolidine ring system.
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of such reactions. For example, theoretical investigations into the cycloaddition reactions for the formation of oxazolidinones have provided insights into the potential energy surfaces and the asynchronous concerted mechanisms involved. beilstein-journals.org These computational models help in understanding the transition states and activation energies, which are fundamental parameters in kinetic modeling.
Thermodynamic Modeling of Oxazolidine Reactions
Thermodynamic modeling focuses on the energy changes that occur during a reaction, determining the position of equilibrium and the relative stability of reactants and products. A key thermodynamic aspect of oxazolidine chemistry is the ring-chain tautomerism, an equilibrium between the cyclic oxazolidine form and the open-chain Schiff base (imine).
Computational studies have confirmed that both kinetic and thermodynamic control features play a role in the product distribution in reactions involving ring-chain tautomerism. The relative stability of the ring and chain forms is influenced by electronic and steric factors of the substituents, as well as the solvent. For instance, in the study of oxazolidines derived from serine esters and aromatic aldehydes, a good correlation was found between the tautomeric ratios and the electronic properties of the substituents on the aromatic ring, as well as the dielectric constant of the solvent. rsc.org
Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of activation have been calculated for the ring-opening reactions of oxazolinones, providing a quantitative measure of the energy barriers and the role of solvation effects. researchgate.net For example, in the hydrolysis of an oxazolinone in dioxan-water mixtures, the calculated thermodynamic activation parameters indicated that the reaction is entropy controlled and that solute-solvent interactions play a significant role. researchgate.net
The following table provides a conceptual overview of the thermodynamic parameters that are typically investigated in the computational modeling of oxazolidine reactions.
| Thermodynamic Parameter | Significance in Oxazolidine Reactions |
| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of a reaction (e.g., ring opening or formation). A negative value indicates a spontaneous process. |
| Enthalpy of Reaction (ΔH) | Represents the heat change of a reaction. It indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Entropy of Reaction (ΔS) | Measures the change in disorder of the system. Ring-opening reactions generally lead to an increase in entropy. |
| Activation Energy (Ea) | The minimum energy required to initiate a reaction. Lower activation energy corresponds to a faster reaction rate. |
| Gibbs Free Energy of Activation (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. It is directly related to the reaction rate constant. |
Future Research Directions and Emerging Avenues for 3,4,4 Trimethyloxazolidine
Development of Green Chemistry Approaches for Sustainable Synthesis
The synthesis of oxazolidine (B1195125) derivatives is increasingly scrutinized through the lens of green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. Future research into the sustainable synthesis of 3,4,4-Trimethyloxazolidine will likely focus on several key areas.
One promising approach is the use of greener catalysts and reaction media. For instance, the synthesis of oxazolidinones has been achieved using environmentally benign deep eutectic solvents, which serve as both the catalyst and reaction medium. researchgate.net Similarly, magnetic solid base catalysts like binary Mg/Fe oxides have been employed for the efficient synthesis of 2-oxazolidinones from epoxides and carbamates, offering the advantage of easy separation and recyclability. ionike.com The application of such catalytic systems to the synthesis of this compound could significantly improve the process's sustainability.
Furthermore, leveraging carbon dioxide (CO₂) as a C1 building block is a key strategy in green chemistry. rsc.orgresearchgate.net Research into organocatalytic continuous flow processes, using CO₂ for the synthesis of oxazolidinone scaffolds, highlights a path forward. rsc.org Adapting these methods for this compound could provide an atom-economical and halide-free synthetic route.
Future research could compare traditional versus green synthetic routes, focusing on metrics such as atom economy, E-factor, and the use of renewable feedstocks.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Metric | Traditional Method (e.g., Condensation) | Potential Green Method (e.g., CO₂-based flow chemistry) |
|---|---|---|
| Catalyst | Homogeneous acid/base | Heterogeneous, recyclable organocatalyst |
| Solvent | Volatile organic compounds (VOCs) | Supercritical CO₂ or deep eutectic solvents |
| Feedstock | Potentially petroleum-derived | CO₂, bio-derived amino alcohols |
| Atom Economy | Moderate | High |
| E-Factor | High | Low |
| Recyclability | Difficult | High |
Exploration of Novel Catalytic Applications Beyond Chiral Auxiliaries
While oxazolidine derivatives are well-known as chiral auxiliaries in asymmetric synthesis, their potential in other catalytic domains remains largely untapped. Future investigations should explore the capacity of this compound and its derivatives to act as catalysts or ligands in a broader range of chemical transformations.
The nitrogen and oxygen atoms within the oxazolidine ring provide potential coordination sites for metal centers, suggesting their use as ligands in transition-metal catalysis. Modified this compound structures could be designed to create novel bidentate or monodentate ligands for reactions such as cross-coupling, hydrogenation, or oxidation.
Moreover, the oxazolidine ring itself can be part of an organocatalytic system. The ring can be functionalized to create catalysts for various reactions. For example, some studies have shown that oxazolidines can act as precursors to H₂S scavengers in industrial applications, a form of catalytic activity in gas sweetening processes. researchgate.netacs.org Exploring the reactivity of the this compound ring under different conditions could reveal novel catalytic cycles for organic transformations.
Table 2: Potential Catalytic Applications for this compound Derivatives
| Catalysis Type | Potential Role of this compound | Example Reaction |
|---|---|---|
| Transition-Metal Catalysis | As a chiral or achiral ligand | Asymmetric hydrogenation, Suzuki coupling |
| Organocatalysis | As a precursor to an active catalyst | Michael additions, Aldol reactions |
| Industrial Catalysis | As a scavenger or reaction modifier | Moisture scavenging in polyurethane systems wikipedia.org |
Design and Synthesis of Advanced Polymer Architectures Incorporating this compound
The incorporation of heterocyclic units into polymer backbones or as pendant groups can impart unique physical and chemical properties. This compound represents an interesting, yet unexplored, building block for advanced polymer architectures.
One avenue of research is the ring-opening polymerization (ROP) of functionalized oxazolidine monomers. While poly(2-oxazoline)s, synthesized via cationic ring-opening polymerization, are well-studied for biomedical applications due to their biocompatibility and tunable properties, the polymerization of N-substituted oxazolidines like this compound is not established. nih.gov Research into suitable catalysts and conditions for the ROP of monomers derived from this compound could lead to novel classes of polyamines or polyethers with unique side-chain functionalities.
Alternatively, this compound can be functionalized with a polymerizable group (e.g., vinyl, acrylate) and incorporated as a pendant group via conventional free-radical or controlled polymerization techniques. The resulting polymers could exhibit interesting properties, such as responsiveness to stimuli (e.g., pH, moisture) due to the potential hydrolysis of the oxazolidine ring. wikipedia.org This functionality is exploited in polyurethane coatings where bisoxazolidines act as moisture scavengers and latent curing agents. wikipedia.org
Future work should focus on synthesizing monomers derived from this compound and exploring their polymerization behavior to create materials with tailored thermal, mechanical, and chemical properties.
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Future research should employ a combination of experimental and computational methods to elucidate the pathways of its formation and reactivity.
Computational chemistry, particularly Density Functional Theory (DFT), has been used to study the stereoselective synthesis of oxazolidinones and the reaction mechanisms of related heterocycles like triazines and oxazolidines with H₂S. acs.orgnih.gov Similar theoretical studies on this compound could provide valuable insights into transition states, reaction energetics, and the origins of selectivity in its synthesis. This understanding is key to rationally designing more efficient and sustainable synthetic protocols.
Experimental mechanistic studies, including kinetic analysis, isotope labeling, and the isolation of intermediates, are also essential. For instance, understanding the mechanism of oxazolidine ring hydrolysis is critical for its application as a moisture scavenger or as a protecting group in synthesis. researchgate.netwikipedia.org A deeper mechanistic knowledge will enable precise control over its chemical transformations, whether in small molecule synthesis, catalysis, or polymer chemistry.
Integration with High-Throughput Screening for Materials Discovery (Non-Biological)
High-throughput screening (HTS) is a powerful methodology for accelerating the discovery of new materials by rapidly testing large libraries of compounds for desired properties. acs.org Integrating this compound derivatives into HTS workflows presents a significant opportunity for discovering novel, non-biological applications.
Libraries of compounds derived from the this compound scaffold can be synthesized and screened for a wide range of material properties. For example, HTS platforms can be used to identify new catalysts for specific chemical reactions or to discover polymers with optimized properties for coatings, adhesives, or advanced manufacturing. pnnl.gov Automated robotic systems can prepare and test thousands of formulations, varying the concentration of the oxazolidine derivative, the other components, and the processing conditions. pnnl.gov
This data-driven approach, often combined with machine learning algorithms, can rapidly identify lead candidates and uncover structure-property relationships that would be difficult to find through traditional, hypothesis-driven research. rsc.org For instance, HTS could be used to screen for oxazolidine-containing formulations that act as novel curing agents for epoxy resins, performance additives in lubricants, or modifiers for specialty coatings.
Table 3: High-Throughput Screening Workflow for this compound Derivatives
| Step | Description |
|---|---|
| 1. Library Synthesis | Create a diverse library of this compound derivatives with varied functional groups. |
| 2. Formulation & Plating | Use automated liquid handlers to prepare microplates with hundreds or thousands of unique formulations (e.g., polymer blends, catalytic mixtures). |
| 3. High-Throughput Characterization | Screen the plates for desired properties such as thermal stability (thermogravimetric analysis), mechanical hardness (nanoindentation), or catalytic activity (spectroscopic assays). |
| 4. Data Analysis & Hit Identification | Employ data analysis software and machine learning to analyze the large dataset and identify "hit" compounds or formulations that exhibit the desired properties. rsc.org |
| 5. Validation | Resynthesize and retest the identified hits on a larger scale to confirm their properties. |
By pursuing these emerging research avenues, the scientific community can significantly expand the scope of applications for this compound, driving innovation in sustainable chemistry and advanced materials.
Q & A
Q. What are the optimal reaction conditions and purification methods for synthesizing 3,4,4-Trimethyloxazolidine with high yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, THF is an effective solvent, and triethylamine (EtN) can act as a base to neutralize byproducts like HCl. Reaction monitoring via thin-layer chromatography (TLC) ensures completion, followed by filtration to remove salts (e.g., triethylammonium chloride) and purification via column chromatography or recrystallization . Reaction times may vary (e.g., 3 days at room temperature for analogous compounds) to achieve optimal yields .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : X-ray crystallography (XRD) is critical for resolving crystal structures, while nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) confirms molecular connectivity. Supplementary techniques include mass spectrometry (MS) for molecular weight validation and infrared (IR) spectroscopy for functional group analysis. For purity assessment, high-performance liquid chromatography (HPLC) or gas chromatography (GC) paired with TLC is recommended .
Advanced Research Questions
Q. How does this compound function in polymer synthesis, and what methodologies evaluate its incorporation into polymer matrices?
- Methodological Answer : The compound is used as a crosslinker or monomer in polymers (e.g., with toluene diisocyanate). To study its incorporation, employ techniques like gel permeation chromatography (GPC) for molecular weight distribution, differential scanning calorimetry (DSC) for thermal behavior, and Fourier-transform infrared (FTIR) spectroscopy to track reactive sites. Kinetic studies under varying temperatures and catalysts can optimize polymerization efficiency .
Q. What experimental approaches address contradictions in reported stability data for this compound under environmental stressors?
- Methodological Answer : Design accelerated aging studies under controlled temperature, humidity, and pH conditions. Use HPLC or GC-MS to quantify degradation products. Comparative studies with structural analogs (e.g., 3,5,5-trimethyloxazolidine-2,4-dione) can isolate stability trends. Computational modeling (e.g., density functional theory) may predict reactive sites susceptible to hydrolysis or oxidation .
Q. How can researchers analyze this compound in complex mixtures, such as pesticide formulations or preservative blends?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards ensures precise quantification in matrices. Sample preparation protocols should include solvent extraction (e.g., acetonitrile for polar matrices) and solid-phase extraction (SPE) for interference removal. Validation via spike-recovery experiments and matrix-matched calibration curves is essential .
Q. What strategies resolve discrepancies in the reactivity of this compound with nucleophiles or oxidizing agents?
- Methodological Answer : Conduct systematic substitution/oxidation studies under standardized conditions (e.g., equimolar ratios, inert atmosphere). For nucleophilic reactions, compare amine/thiol reactivity using kinetic assays (e.g., UV-Vis monitoring). For oxidation, evaluate agents like hydrogen peroxide or m-chloroperbenzoic acid and characterize products via NMR/MS. Cross-referencing with analogous oxazolidines can clarify mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
